4-bromo-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a benzamide group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using isopropylsulfonyl chloride in the presence of a base such as pyridine.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Amidation: The final step involves the formation of the benzamide group through the reaction of the oxadiazole derivative with 4-bromobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to the formation of amines or debrominated products.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or debrominated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of proteins and other biomolecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the isopropylsulfonyl group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl.
4-bromo-N-(5-(3-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide: Contains an ethylsulfonyl group.
4-bromo-N-(5-(3-(propylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide: Features a propylsulfonyl group.
Uniqueness
The uniqueness of 4-bromo-N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific isopropylsulfonyl group, which may confer distinct steric and electronic properties compared to its analogs. These differences can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-bromo-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-11(2)27(24,25)15-5-3-4-13(10-15)17-21-22-18(26-17)20-16(23)12-6-8-14(19)9-7-12/h3-11H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJNGJQTPQBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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